The Strategic Role of 1-Bromo-6,6-dimethyl-2-hepten-4-yne (CAS 126764-15-6) in Allylamine Antifungal Synthesis
The Strategic Role of 1-Bromo-6,6-dimethyl-2-hepten-4-yne (CAS 126764-15-6) in Allylamine Antifungal Synthesis
As a Senior Application Scientist specializing in active pharmaceutical ingredient (API) development, I approach the synthesis and application of 1-Bromo-6,6-dimethyl-2-hepten-4-yne not merely as a chemical catalog entry, but as a highly specialized, structurally demanding synthon. This compound is the critical architectural cornerstone in the commercial synthesis of Terbinafine, a potent, broad-spectrum allylamine antifungal agent.
This whitepaper provides an in-depth technical analysis of CAS 126764-15-6, detailing its physicochemical properties, its mechanistic role in biological pathways, and the highly controlled synthetic protocols required to harness its reactivity without compromising its delicate stereochemistry.
Physicochemical & Structural Profiling
The reactivity of 1-Bromo-6,6-dimethyl-2-hepten-4-yne is dictated by its unique structural motifs: a terminal bulky tert-butyl group, a conjugated enyne (alkene-alkyne) system, and an allylic/propargylic bromide. The tert-butyl group provides necessary steric bulk that dictates the spatial orientation of the final drug molecule within the target enzyme's active site. Meanwhile, the allylic bromide serves as a highly electrophilic center, primed for nucleophilic attack.
To ensure batch-to-batch consistency in pharmaceutical manufacturing, understanding its baseline quantitative properties is mandatory. The data summarized below is derived from [1].
Table 1: Quantitative Physicochemical Properties
| Property | Value |
| Chemical Name | (E)-1-Bromo-6,6-dimethyl-2-hepten-4-yne |
| CAS Registry Number | 126764-15-6 |
| Molecular Formula | C9H13Br |
| Molecular Weight | 201.10 g/mol |
| Exact Mass | 200.02006 Da |
| LogP (Computed) | 3.6 |
| SMILES String | CC(C)(C)C#C/C=C/CBr |
| Topological Polar Surface Area | 0 Ų |
| Appearance | Colorless to pale yellow liquid |
Note: The (E)-isomer is the pharmacologically active geometry required for Terbinafine. The presence of the (Z)-isomer is considered a critical impurity and must be strictly controlled during synthesis.
Biological Context: Squalene Epoxidase Inhibition
The primary purpose of synthesizing CAS 126764-15-6 is to construct Terbinafine. To appreciate the necessity of the enyne scaffold, one must understand the biological target. Terbinafine functions by irreversibly inhibiting Squalene Epoxidase (ErgA) , a key enzyme in the fungal ergosterol biosynthesis pathway.
The enyne side chain (derived directly from CAS 126764-15-6) mimics the transition state of squalene, binding tightly to the enzyme's lipophilic pocket. This inhibition causes a toxic intracellular accumulation of squalene and a critical depletion of ergosterol, leading to fungal cell membrane collapse.
Figure 1: Mechanistic pathway of Terbinafine synthesized from CAS 126764-15-6 inhibiting Ergosterol.
Synthetic Methodology & Mechanistic Causality
The synthesis of the Terbinafine API relies heavily on the precise construction and subsequent coupling of 1-Bromo-6,6-dimethyl-2-hepten-4-yne. The methodologies below are adapted from validated pharmaceutical protocols [2], enriched with mechanistic insights to explain the why behind the how.
Protocol 1: Synthesis of (E)-1-Bromo-6,6-dimethyl-2-hepten-4-yne
Objective: Convert the secondary alcohol precursor (6,6-dimethyl-1-hepten-4-yn-3-ol) into the primary allylic bromide via a highly regioselective SN2′ allylic rearrangement.
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Dissolution: Dissolve 6,6-dimethyl-1-hepten-4-yn-3-ol in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
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Causality: DCM provides excellent solvating power without participating in nucleophilic side reactions. Argon prevents the oxidative degradation of the electron-rich enyne system.
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Temperature Control: Chill the reaction vessel to exactly 0 °C using an ice-salt bath.
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Causality: The bromination is highly exothermic. Maintaining 0 °C suppresses the competing direct SN2 pathway (which would yield an undesired secondary bromide) and strictly governs the thermodynamic formation of the rearranged (E)-primary bromide.
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Reagent Addition: Add Phosphorus Tribromide (PBr₃) dropwise over 30 minutes.
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Causality: Slow addition prevents localized heat spikes. PBr₃ selectively activates the hydroxyl group as a superior leaving group while simultaneously delivering the bromide nucleophile for the SN2′ attack.
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Reaction Maturation: Stir the mixture at 0 °C for 2–3 hours.
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Self-Validating System: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane:EtOAc (9:1). The protocol is only validated to proceed to workup when the starting material spot completely disappears, ensuring no unreacted alcohol remains to complicate downstream purification.
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Quench & Extraction: Pour the mixture into ice-water, extract with DCM, and wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
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Causality: The NaHCO₃ wash is a critical step. It neutralizes residual hydrobromic acid (HBr). If free acid remains in the organic layer, it will catalyze the thermodynamic isomerization of the active trans (E) double bond into the inactive cis (Z) isomer.
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Desiccation & Concentration: Dry over anhydrous MgSO₄ and concentrate under reduced pressure to yield CAS 126764-15-6.
Protocol 2: N-Alkylation to Terbinafine Base
Objective: Couple the synthesized allylic bromide with N-methyl-1-naphthalenemethylamine to form the final API.
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Base Preparation: Suspend Potassium Carbonate (K₂CO₃) in N,N-Dimethylformamide (DMF) and add N-methyl-1-naphthalenemethylamine.
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Causality: DMF is a polar aprotic solvent that accelerates SN2 reactions by leaving the nucleophile unsolvated. K₂CO₃ acts as a mild, non-nucleophilic acid scavenger to absorb the HBr byproduct without inducing dehydrohalogenation (elimination) of the sensitive allylic bromide.
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Electrophile Addition: Slowly introduce 1-Bromo-6,6-dimethyl-2-hepten-4-yne to the mixture.
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Thermal Activation: Heat the vessel to 60–70 °C for 4–6 hours.
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Causality: This specific thermal window provides the exact activation energy required for the bulky secondary amine to attack the primary carbon of the bromide, overcoming the steric hindrance imposed by the adjacent enyne system.
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Workup: Cool to room temperature, quench with water, and extract with ethyl acetate.
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Self-Validating System: Perform HPLC analysis of the crude organic layer. The protocol validates successfully if the Terbinafine peak accounts for >90% Area Under the Curve (AUC), confirming precise stoichiometric coupling without significant polyalkylation.
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Figure 2: Step-by-step synthetic workflow from the propargylic alcohol to the final Terbinafine API.
Analytical Characterization & Quality Control
For regulatory compliance (e.g., FDA ANDA filings or EP monographs), the purity of CAS 126764-15-6 must be rigorously validated. Commercial standards provided by suppliers like [3] and [4] emphasize the necessity of comprehensive impurity profiling.
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E/Z Isomer Ratio: The most critical quality attribute. The (Z)-isomer of Terbinafine is significantly less active. High-Resolution Gas Chromatography (GC-FID) or HPLC must be used to ensure the (E)-isomer ratio is >95%.
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1H-NMR Spectroscopy: Used to confirm the presence of the tert-butyl singlet (~1.2 ppm) and the distinct splitting pattern of the conjugated alkene protons, verifying that the SN2′ rearrangement occurred successfully.
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Stability: As an allylic bromide, the compound is prone to degradation via hydrolysis or photolytic cleavage. It must be stored at sub-zero temperatures (-20 °C) in amber vials under an inert atmosphere.
References
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Title: 2-Hepten-4-yne, 1-bromo-6,6-dimethyl- Source: PubChem, National Library of Medicine URL: [Link]
